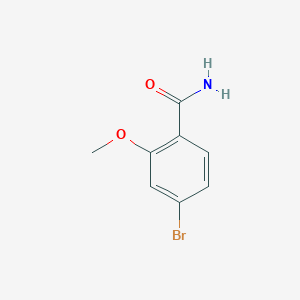
4-Bromo-2-méthoxybenzamide
Vue d'ensemble
Description
4-Bromo-2-methoxybenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 4-Bromo-2-methoxybenzamide, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 4-Bromo-2-methoxybenzamide.
Synthesis Analysis
The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene. This process includes bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a final product with high purity . This suggests that the synthesis of 4-Bromo-2-methoxybenzamide could also involve a multi-step process, potentially starting from similar brominated aromatic precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-methoxybenzamide has been analyzed using X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both belonging to the monoclinic system, with specific space groups and cell parameters . This indicates that 4-Bromo-2-methoxybenzamide may also exhibit polymorphism with different crystalline forms.
Chemical Reactions Analysis
The chemical behavior of 4-Bromo-2-methoxybenzamide can be inferred from studies on similar compounds. For example, the synthesis of 4-Methoxybenzamidinium bromide involves the reaction of 4-methoxybenzamidine with hydrobromic acid, leading to a salt that forms a three-dimensional hydrogen-bonded supramolecular network . This suggests that 4-Bromo-2-methoxybenzamide could also participate in hydrogen bonding and form stable supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-methoxybenzamide can be deduced from related compounds. For instance, the study of synthon modularity in cocrystals of 4-Bromobenzamide with dicarboxylic acids reveals the presence of type I and type II halogen···halogen interactions . This implies that 4-Bromo-2-methoxybenzamide may also engage in halogen bonding, which could influence its physical properties and reactivity.
Applications De Recherche Scientifique
Synthèse organique
4-Bromo-2-méthoxybenzamide : est un élément de construction précieux en synthèse organique. Ses groupes fonctionnels bromo et amide en font un intermédiaire polyvalent pour la construction de molécules complexes. Il peut subir diverses réactions chimiques, notamment le couplage de Suzuki, qui est utilisé pour former des liaisons carbone-carbone, essentielles dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques .
Matériaux optiques non linéaires
La recherche indique que des composés apparentés, tels que le 4-bromo-2-méthylbenzonitrile, ont été étudiés pour leurs propriétés optiques non linéaires . Par extension, This compound pourrait être exploré pour son potentiel dans le développement de matériaux optiques non linéaires organiques, qui sont essentiels pour des applications telles que la commutation optique, la modulation et les systèmes de télécommunication.
Agents antibactériens
Les dérivés du benzamide ont montré une activité antibactérienne prometteuse. Le cadre structurel de This compound pourrait être modifié pour améliorer son efficacité contre diverses souches bactériennes, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antibactériens .
Propriétés antioxydantes
La partie benzamide est connue pour présenter des propriétés antioxydantes. Par conséquent, This compound pourrait être utilisé dans la recherche axée sur la lutte contre les maladies liées au stress oxydatif en piégeant les radicaux libres et en chélatant les ions métalliques .
Découverte de médicaments
En tant que dérivé du benzamide, This compound peut être un précurseur dans la synthèse de divers médicaments. Sa structure moléculaire permet des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques avec des applications potentielles dans le traitement de maladies telles que le cancer, l'hypercholestérolémie et l'inflammation .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour créer des polymères et des revêtements avec des propriétés spécifiques. Sa capacité à participer à des réactions de polymérisation peut conduire à des matériaux présentant des propriétés thermiques, électriques ou mécaniques uniques, utiles dans l'électronique, l'emballage et les dispositifs biomédicaux .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594034 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
812667-44-0 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

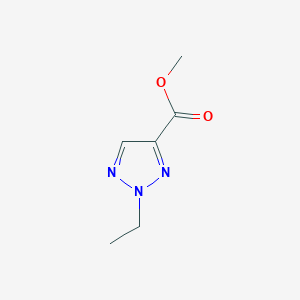
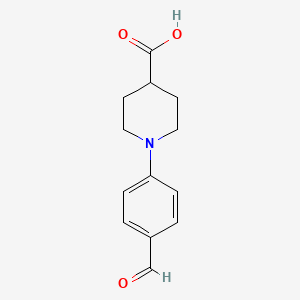




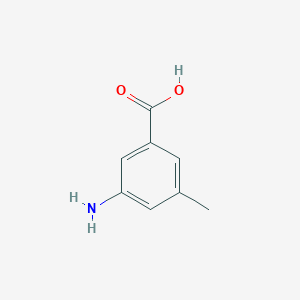

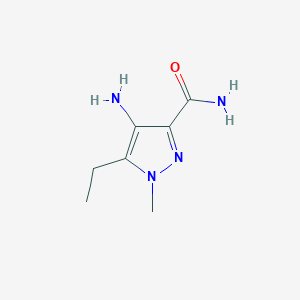
![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
